4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640976-89-0
Cat. No.: VC11881056
Molecular Formula: C17H23ClN2OS
Molecular Weight: 338.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640976-89-0 |
|---|---|
| Molecular Formula | C17H23ClN2OS |
| Molecular Weight | 338.9 g/mol |
| IUPAC Name | [1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C17H23ClN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2 |
| Standard InChI Key | DYKZARIFEVBICM-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCSCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [1-[(3-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone, reflects its hybrid structure. Key components include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position.
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3-Chlorobenzyl group: Attached to the piperidine nitrogen via a methylene bridge, introducing aromatic and halogenated characteristics.
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Thiomorpholine carbonyl: A sulfur-containing morpholine derivative linked to the piperidine via a ketone group, enhancing lipophilicity and potential hydrogen-bonding capacity.
The canonical SMILES string confirms this arrangement.
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, related piperidine-thiomorpholine hybrids often exhibit enantiomer-dependent activity . For example, the (3S,4S)-enantiomer of the structurally analogous 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine demonstrates superior dopamine reuptake inhibition compared to its mirror image . This underscores the importance of chiral resolution in future studies of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-{1-[(3-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine likely involves multi-step reactions :
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Piperidine functionalization: Introduction of the 3-chlorobenzyl group via nucleophilic substitution or reductive amination.
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Carbonyl bridge formation: Coupling the piperidine intermediate with thiomorpholine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Purification: Chromatographic techniques to isolate the final product, as evidenced by the compound’s >95% purity in commercial listings.
A analogous route for 1-(3-aryl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes employs Vilsmeier-Haack formylation , suggesting potential applicability to thiomorpholine derivatives.
Optimization Challenges
Key challenges include:
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Steric hindrance: Bulky substituents on the piperidine nitrogen may impede coupling reactions.
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Sulfur stability: Thiomorpholine’s sulfur atom risks oxidation during synthesis, necessitating inert atmospheres or antioxidants.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s calculated partition coefficient (logP) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait shared with dopamine reuptake inhibitors like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine . Aqueous solubility is likely limited (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for in vitro assays.
Thermal and Chemical Stability
While stability data are absent, the thiomorpholine moiety’s sulfur atom may confer susceptibility to oxidative degradation. Accelerated stability studies under varied pH and temperature conditions are recommended for future formulation efforts.
Biological Activity and Mechanistic Hypotheses
Dopamine Transporter Affinity
Structural parallels to 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine suggest potential dopamine reuptake inhibition. The 3-chlorobenzyl group may enhance binding to the transporter’s hydrophobic pocket, while the thiomorpholine carbonyl could modulate selectivity over serotonin and norepinephrine transporters.
Sigma Receptor Interactions
Patent literature highlights thiomorpholine derivatives as sigma ligands for chemotherapy-induced emesis . The compound’s thiomorpholine group may engage sigma-1 receptors via sulfur-mediated hydrogen bonding, though empirical validation is required.
Analytical Characterization
Spectroscopic Data
While NMR and mass spectra are unavailable, the compound’s PubChem entry (CID 155800772) provides a foundation for spectral predictions. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 339.1 [M+H]⁺.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, leveraging the compound’s UV absorbance at ~254 nm.
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